methyl 3-[(3-phenyl-2-propynoyl)amino]benzoate
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Overview
Description
Methyl 3-[(3-phenyl-2-propynoyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate ester linked to an amide group, which is further connected to a phenyl group through a propynoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-phenyl-2-propynoyl)amino]benzoate typically involves the following steps:
Formation of the Amide Linkage: The initial step involves the reaction of 3-phenyl-2-propynoyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. This reaction forms the amide linkage.
Esterification: The resulting amide is then subjected to esterification using methanol and an acid catalyst like sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-phenyl-2-propynoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Methyl 3-[(3-phenyl-2-propynoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-[(3-phenyl-2-propynoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The propynoyl group may also participate in covalent bonding with target molecules, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate
- Ethyl 3-[(3-phenyl-2-propynoyl)amino]benzoate
- Methyl 3-[(3-phenyl-2-propynoyl)amino]phenylacetate
Uniqueness
Methyl 3-[(3-phenyl-2-propynoyl)amino]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the propynoyl group linked to both the phenyl and benzoate moieties provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
methyl 3-(3-phenylprop-2-ynoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)14-8-5-9-15(12-14)18-16(19)11-10-13-6-3-2-4-7-13/h2-9,12H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMPDXWJZJHPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C#CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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